molecular formula C19H23NO B1669051 Cinnamedrine CAS No. 90-86-8

Cinnamedrine

Cat. No.: B1669051
CAS No.: 90-86-8
M. Wt: 281.4 g/mol
InChI Key: YMJMZFPZRVMNCH-UHFFFAOYSA-N
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Preparation Methods

Cinnamedrine can be synthesized from ephedrine and cinnamyl bromide. The reaction involves the substitution of the hydroxyl group in ephedrine with the cinnamyl group from cinnamyl bromide . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product.

Chemical Reactions Analysis

Cinnamedrine undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Major products formed from these reactions include ketones, aldehydes, and substituted amines.

Scientific Research Applications

Mechanism of Action

Cinnamedrine exerts its effects by interacting with neurotransmitter systems in the brain, including those that regulate dopamine, norepinephrine, and serotonin. These interactions are critical for mood regulation, alertness, and cognitive function . Additionally, its local anesthetic properties are due to its ability to block sodium channels, thereby inhibiting nerve signal transmission .

Comparison with Similar Compounds

Cinnamedrine is similar to other sympathomimetic drugs such as ephedrine and pseudoephedrine. it is unique in its combination of sympathomimetic and local anesthetic properties. Similar compounds include:

This compound’s unique combination of properties makes it a valuable compound for various applications in medicine and research.

Properties

CAS No.

90-86-8

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol

InChI

InChI=1S/C19H23NO/c1-16(19(21)18-13-7-4-8-14-18)20(2)15-9-12-17-10-5-3-6-11-17/h3-14,16,19,21H,15H2,1-2H3

InChI Key

YMJMZFPZRVMNCH-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2

Isomeric SMILES

CC(C(C1=CC=CC=C1)O)N(C)C/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CC=CC2=CC=CC=C2

Appearance

Solid powder

melting_point

75.0 °C

Key on ui other cas no.

90-86-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-(1-(cinnamylmethylamino)ethyl)benzyl alcohol
cinnamedrine
cinnamedrine hydrochloride, ((R*,S*)-(+-))-isomer
cinnamedrine hydrochloride, (S-(R*,S*))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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